molecular formula C16H13NO4 B2931480 Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate CAS No. 518045-06-2

Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B2931480
CAS No.: 518045-06-2
M. Wt: 283.283
InChI Key: KOOAFKKJIYPRPA-MDZDMXLPSA-N
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Description

Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate is a chemical compound that falls within the category of organic esters. It is recognized for its structural complexity and potential applications in various scientific fields. This compound comprises a benzyl group attached to a (2E)-3-(3-nitrophenyl)prop-2-enoate moiety, indicating the presence of both aromatic and nitro functional groups, which contribute to its reactivity and versatility in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate can be achieved through various synthetic routes, typically involving the condensation of benzyl alcohol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid. The reaction conditions often include an acid catalyst and a dehydrating agent to facilitate esterification.

  • Route 1: Fischer esterification, which involves refluxing benzyl alcohol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid in the presence of a strong acid catalyst, such as sulfuric acid.

  • Route 2: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to activate the carboxylic acid group for esterification.

Industrial Production Methods: For industrial-scale production, the methods may involve more robust and efficient processes, often using continuous flow reactors and catalytic systems to optimize yield and reduce reaction time. Industrial methods aim to enhance scalability while maintaining purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate undergoes a variety of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized under strong oxidative conditions, potentially forming nitroso or amino derivatives.

  • Reduction: The nitro group can be reduced to an amine using hydrogenation or metal catalysts such as palladium on carbon.

  • Substitution: The aromatic ring is susceptible to electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C).

  • Substitution: Chlorosulfonic acid (HSO₃Cl), bromine (Br₂) in iron (Fe) catalyst.

Major Products: The major products formed from these reactions depend on the conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding aniline derivative.

Scientific Research Applications

Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has diverse applications across various fields:

Chemistry:
  • Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

  • Reactivity Studies: Studied for its reaction mechanisms and behavior in different chemical environments.

Biology:
  • Bioconjugation: Utilized in modifying biomolecules due to its reactive ester functional group.

  • Prodrug Development: Explored as a precursor in developing prodrugs that release active pharmaceutical ingredients upon metabolic activation.

Medicine:
  • Drug Design: Investigated for its potential in drug design, particularly in targeting specific biological pathways.

  • Diagnostics: Used in the development of diagnostic agents due to its unique structural features.

Industry:
  • Polymer Synthesis: Incorporated into polymer synthesis for creating specialized materials.

  • Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate exerts its effects is largely dependent on its reactivity and functional groups. The nitro group plays a significant role in electron transfer processes, while the ester linkage is crucial for hydrolysis and bioconjugation reactions.

  • Target Pathways: The nitro group can interact with enzymes involved in redox reactions, potentially inhibiting or modifying their activity.

  • Molecular Targets: The compound may target proteins and nucleic acids through its ester functional group, facilitating covalent modifications.

Comparison with Similar Compounds

Similar Compounds:

  • Benzyl (2E)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a nitro group positioned differently on the aromatic ring.

  • Ethyl (2E)-3-(3-nitrophenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a benzyl group.

  • Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness: The uniqueness of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate lies in its specific combination of functional groups and its ability to participate in diverse chemical reactions. Its ester functional group makes it more reactive in hydrolysis and bioconjugation processes compared to its carboxylic acid analogs. The position of the nitro group also significantly influences its reactivity and interaction with other molecules.

Feel free to delve deeper into any of these sections or ask for more specific details!

Properties

IUPAC Name

benzyl (E)-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-16(21-12-14-5-2-1-3-6-14)10-9-13-7-4-8-15(11-13)17(19)20/h1-11H,12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOAFKKJIYPRPA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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